molecular formula C8H12O3 B1441834 2-((Ethoxymethoxy)methyl)furan CAS No. 90199-57-8

2-((Ethoxymethoxy)methyl)furan

Cat. No. B1441834
CAS RN: 90199-57-8
M. Wt: 156.18 g/mol
InChI Key: REPHSEUIOZNWHZ-UHFFFAOYSA-N
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Description

“2-((Ethoxymethoxy)methyl)furan” is a chemical compound with the CAS Number: 90199-57-8. It has a molecular weight of 156.18 and its IUPAC Name is 2-[(ethoxymethoxy)methyl]furan . It is a colorless liquid with a sweet, spicy aroma .


Synthesis Analysis

While specific synthesis methods for “2-((Ethoxymethoxy)methyl)furan” were not found, furan compounds in general are important building blocks in organic chemistry. They are often derived from natural products found in various sources, mostly in plants, algae, and microorganisms .


Molecular Structure Analysis

The molecular structure of “2-((Ethoxymethoxy)methyl)furan” is represented by the InChI Code: 1S/C8H12O3/c1-2-9-7-10-6-8-4-3-5-11-8/h3-5H,2,6-7H2,1H3 . This indicates that the compound consists of 8 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-((Ethoxymethoxy)methyl)furan” include a molecular weight of 156.18 . Further specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Biomass Conversion to Furan Derivatives

Chernyshev, Kravchenko, and Ananikov (2017) discuss the synthesis of HMF from plant feedstocks and its use in producing a range of chemicals, emphasizing the role of furan derivatives in replacing non-renewable hydrocarbon sources. They highlight the potential of HMF and its derivatives, including 2-((Ethoxymethoxy)methyl)furan, in the chemical industry for sustainable materials and fuel production. The review underscores recent advances in synthesis techniques and the broad application prospects of these compounds (Chernyshev, Kravchenko, & Ananikov, 2017).

Catalytic Production and Biofuel Potential

Hoang and Pham (2021) explore the catalytic production of furan-based compounds from biomass, focusing on their potential as biofuels. They detail the synthesis process of 2-Methylfuran, a compound related to 2-((Ethoxymethoxy)methyl)furan, through biomass conversion and discuss its properties and applicability in internal combustion engines. This work suggests the promising role of furan derivatives in the green energy sector, offering an alternative to fossil fuels with comparable performance characteristics (Hoang & Pham, 2021).

Green Chemistry and Solvent Selection

Esteban, Vorholt, and Leitner (2020) review the biphasic dehydration of sugars to HMF and furfural, emphasizing the importance of solvent selection in green chemistry. They provide insights into the efficient and environmentally friendly production of furan derivatives, including methods that could be applicable to 2-((Ethoxymethoxy)methyl)furan synthesis. The study highlights the role of solvent selection in enhancing process productivity and reducing side reactions, pointing towards sustainable manufacturing practices (Esteban, Vorholt, & Leitner, 2020).

Future Directions

The future directions for “2-((Ethoxymethoxy)methyl)furan” and similar furan derivatives could involve their use in the synthesis of new fuels and polymer precursors . These compounds could potentially replace petroleum derivatives, contributing to the development of more sustainable and environmentally friendly chemical processes .

properties

IUPAC Name

2-(ethoxymethoxymethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-9-7-10-6-8-4-3-5-11-8/h3-5H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPHSEUIOZNWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCOCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716682
Record name 2-[(Ethoxymethoxy)methyl]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Ethoxymethoxy)methyl)furan

CAS RN

90199-57-8
Record name 2-[(Ethoxymethoxy)methyl]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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